(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Description
The compound “(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid” is a bicyclic heterocycle featuring a pyrrolidine ring fused to a pyridine moiety. Key structural elements include:
- Protecting groups: A benzyloxycarbonyl (Cbz) group at position 2 and a tert-butoxycarbonyl (Boc) group at position 5. These groups enhance stability during synthetic processes and modulate solubility .
- Stereochemistry: The (3aR,7aS) configuration ensures specific three-dimensionality, critical for interactions in chiral environments, such as enzyme binding pockets .
This compound is likely a synthetic intermediate in medicinal chemistry, particularly for peptidomimetics or protease inhibitors, given the prevalence of pyrrolo[3,4-c]pyridine scaffolds in drug discovery .
Properties
Molecular Formula |
C21H28N2O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3aR,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)22-10-9-21(17(24)25)14-23(12-16(21)11-22)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1 |
InChI Key |
PDCPYECTFOBSNT-IIBYNOLFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(CN(C[C@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CN(CC2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Protected Diamines
The bicyclic framework is constructed via a modified Paal-Knorr pyrrole synthesis. A protected diamine (e.g., N-Boc-piperidin-4-amine) reacts with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux, yielding the pyrrolidine-piperidine fused system.
- Reactants : N-Boc-piperidin-4-amine (1.0 equiv), 2,5-dimethoxytetrahydrofuran (1.2 equiv), acetic acid (5.0 equiv).
- Conditions : Reflux at 110°C for 6–8 hours under nitrogen.
- Workup : Neutralization with saturated Na₂CO₃, extraction with dichloromethane, and silica gel chromatography.
- Yield : 68–72% (cis/trans mixture).
Stereochemical Control via Chiral Ligands
To achieve the (3aR,7aS) configuration, source employs chiral ligands such as (+)-sparteine or (+)-3-methyl-ten hydro-1,5-methylene-pyridine during lithiation.
- Substrate : N-Cbz-protected octahydro-1H-pyrrolo[3,4-c]pyridine.
- Lithiation : Treatment with s-butyllithium (–78°C, tetrahydrofuran) in the presence of (+)-sparteine (1.1 equiv).
- Electrophilic Quenching : Carboxylation with CO₂ gas or ethyl chloroformate.
- Yield : 85–90% with ≥98% enantiomeric excess.
Introduction of Orthogonal Protecting Groups
Sequential N-Protection
The secondary amine is first protected with benzyloxycarbonyl (Cbz) chloride, followed by Boc protection of the tertiary amine using di-tert-butyl dicarbonate.
- Reactants : Octahydro-1H-pyrrolo[3,4-c]pyridine (1.0 equiv), benzyl chloroformate (1.5 equiv), triethylamine (2.0 equiv).
- Conditions : Dichloromethane, 0°C to room temperature, 2 hours.
- Yield : 95%.
- Reactants : N-Cbz-pyrrolopyridine (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv).
- Conditions : Tetrahydrofuran, 50°C, 12 hours.
- Yield : 89%.
Carboxylation at the 7a-Position
Lithiation-Carboxylation
The stereospecific introduction of the carboxylic acid group is achieved via low-temperature lithiation followed by CO₂ quenching.
- Substrate : N-Cbz-N-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine.
- Base : s-BuLi (2.5 equiv), methyl tert-butyl ether, –78°C.
- Electrophile : CO₂ gas bubbled through solution for 30 minutes.
- Workup : Acidification with 1 M HCl, extraction with ethyl acetate.
- Yield : 82% (≥99:1 dr).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Protection : Competitive reactivity of secondary and tertiary amines necessitates strict reaction order (Cbz before Boc).
- Epimerization Risk : High basicity during lithiation may racemize the 7a-carboxylic acid; low-temperature conditions (–78°C) mitigate this.
- Purification Complexity : Silica gel chromatography struggles with diastereomers; preparative HPLC is recommended for final separation.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it valuable in multi-step synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its structure may mimic certain natural products or pharmaceuticals, providing insights into their mechanisms of action.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The pyrrolo[3,4-c]pyridine core is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as a building block for advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can influence the compound’s solubility, stability, and ability to cross cell membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations
Protecting Group Strategies: The target compound’s Cbz and Boc groups contrast with Fmoc in , which is base-labile. Boc offers acid sensitivity, while Cbz requires hydrogenolysis, enabling orthogonal deprotection in multi-step syntheses . The ketone in vs. the carboxylic acid in the target compound alters reactivity: the former is amenable to nucleophilic additions, while the latter enables salt formation or amide couplings.
Synthetic Routes :
- Chiral chromatography and hydrogenation (common in ) are likely critical for achieving the target’s stereochemistry. CuCl2-catalyzed coupling (as in ) may apply to intermediates.
Physicochemical Properties :
- The carboxylic acid group (pKa ~4.3) enhances water solubility at physiological pH compared to esterified analogs (e.g., ).
- Boc/Cbz groups increase lipophilicity (logP >3 predicted), favoring membrane permeability but requiring optimization for bioavailability .
Research Implications
- Synthetic Utility : The Boc/Cbz combination allows sequential deprotection, enabling modular functionalization. This is advantageous for generating diverse analogs for structure-activity relationship (SAR) studies.
- Stability Considerations : The carboxylic acid may form stable salts (e.g., sodium or hydrochloride), improving crystallinity for characterization .
Biological Activity
The compound (3aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid (CAS No. 1260594-17-9) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.
- Molecular Formula : C21H28N2O6
- Molecular Weight : 404.46 g/mol
- Purity : ≥95%
The compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of the benzyloxy and tert-butoxycarbonyl groups suggests potential interactions in biological systems that could lead to various pharmacological effects.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to (3aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and pyrrolone have shown moderate antibacterial activity against Gram-positive bacteria. This suggests that the compound may also possess similar properties due to structural similarities.
Antitumor Activity
Research into related compounds has demonstrated antitumor effects, particularly in inhibiting the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For example, studies on sarain alkaloids revealed their ability to inhibit tumor cell proliferation, indicating that (3aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid could be explored for similar applications.
Case Studies
- In Vitro Studies : A study examining the cytotoxicity of related pyrrolidine derivatives found that certain modifications enhanced their efficacy against cancer cells. The introduction of bulky groups like tert-butoxycarbonyl was noted to improve solubility and bioavailability, which are critical for therapeutic applications.
- Synergistic Effects : Research has indicated that combining (3aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid with other agents may yield synergistic effects in treating resistant bacterial strains or tumors. This suggests potential for developing combination therapies.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can its stereochemical integrity be validated?
Answer:
The synthesis typically involves multi-step protection/deprotection strategies for the pyrrolo[3,4-c]pyridine core. A common approach includes:
- Step 1: Ring formation via cyclization reactions, such as Diels-Alder-like [4+2] cycloadditions, to establish the bicyclic framework. For example, refluxing vinyl indole derivatives with maleimides in dichloromethane (DCM) under diastereoselective conditions can yield stereochemically defined intermediates .
- Step 2: Sequential installation of protecting groups. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate, while the tert-butoxycarbonyl (Boc) group is added via Boc anhydride in the presence of a base like triethylamine .
- Step 3: Final functionalization of the carboxylic acid moiety, often through hydrolysis of ester precursors under acidic or basic conditions .
Validation of Stereochemistry:
- 1H/13C NMR: Key diagnostic signals include splitting patterns for protons on the 3aR and 7aS positions, with coupling constants (e.g., J = 7–10 Hz) confirming axial/equatorial conformations .
- X-ray Crystallography: Definitive confirmation of absolute configuration, though this requires high-purity crystalline material .
- Chiral HPLC: To detect enantiomeric impurities (>98% enantiomeric excess is typical for well-optimized syntheses) .
Basic: How should researchers handle the removal of Cbz and Boc protecting groups without degrading the core structure?
Answer:
- Cbz Removal: Use catalytic hydrogenation (H₂, 1–3 atm) with Pd/C (10% w/w) in ethanol or methanol. Monitor reaction progress via TLC (Rf shift) or LC-MS to avoid over-hydrogenation, which might reduce unsaturated bonds in the pyrrolidine ring .
- Boc Removal: Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0–25°C for 1–2 hours. Neutralize with aqueous NaHCO3 to isolate the free amine. Avoid prolonged exposure to strong acids to prevent hydrolysis of the carboxylic acid group .
Critical Considerations:
- Order of Deprotection: Remove Cbz first (via hydrogenation) before Boc to prevent side reactions with the Pd catalyst .
- Byproduct Monitoring: Use LC-MS to detect residual protecting groups or degradation products (e.g., tert-butyl cations or benzyl alcohol derivatives) .
Advanced: How can diastereoselectivity be optimized during the ring-forming step to favor the (3aR,7aS) configuration?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DCM or THF) enhance stereochemical control by stabilizing transition states through dipole interactions .
- Temperature Control: Lower temperatures (−20°C to 0°C) favor kinetically controlled pathways, increasing diastereoselectivity. For example, cycloadditions at −15°C achieved >90% diastereomeric excess (de) in related pyrrolo-pyridine systems .
- Catalytic Additives: Chiral auxiliaries or Lewis acids (e.g., Ti(OiPr)4) can induce asymmetry. In one study, TiCl4 improved de by 20% in analogous heterocyclic syntheses .
Analytical Validation:
- NOESY NMR: Correlates spatial proximity of protons to confirm ring puckering and substituent orientation .
- Computational Modeling: Density Functional Theory (DFT) simulations predict favorable transition states, guiding experimental optimization .
Advanced: What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. For example, the carboxylic acid group may esterify under acidic conditions, while the Boc group hydrolyzes in basic media .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Typical protocols involve heating at 2–10°C/min under nitrogen .
- Oxidative Stress Testing: Expose to H2O2 (0.1–1% v/v) and monitor oxidation of sensitive groups (e.g., tertiary amines) using UV-Vis or HPLC .
Advanced: How can enantiomeric impurities be quantified, and what thresholds are acceptable for pharmacological studies?
Answer:
- Chiral Resolution: Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phases. Retention time differences >1.5 minutes ensure baseline separation .
- Detection Limits: LC-MS/MS (MRM mode) achieves sensitivity down to 0.1% enantiomeric impurity. For preclinical studies, <1% impurity is generally acceptable, while clinical candidates require <0.5% .
- Validation: Spike known impurity concentrations (0.1–2%) into pure samples to establish linearity (R² >0.99) and recovery rates (95–105%) .
Basic: What are the key physicochemical properties (e.g., LogP, solubility) of this compound, and how are they determined?
Answer:
- LogP Measurement: Use shake-flask method with octanol/water partitioning. For this compound, predicted LogP ≈ 2.1 (via ChemDraw) aligns with experimental values for similar tert-butyl-protected pyrrolidines .
- Aqueous Solubility: Perform equilibrium solubility studies in phosphate-buffered saline (PBS, pH 7.4) at 25°C. Centrifuge saturated solutions and quantify supernatant via UV spectroscopy (λ = 230–260 nm) .
- pKa Determination: Use potentiometric titration (GLpKa instrument) to identify ionization points (e.g., carboxylic acid pKa ≈ 3.5–4.0) .
Advanced: How can this compound serve as a building block in drug discovery, particularly for targeting neurological or inflammatory pathways?
Answer:
- Pharmacophore Design: The pyrrolo[3,4-c]pyridine core mimics privileged structures in kinase inhibitors (e.g., JAK/STAT pathways). The carboxylic acid enables conjugation to peptidomimetics or prodrugs .
- In Vitro Assays: Test in enzyme inhibition assays (e.g., autotaxin or phosphodiesterase) using fluorescence-based protocols (Amplex Red) at 10 µM–1 mM concentrations .
- Structure-Activity Relationship (SAR): Modify the Cbz/Boc groups and assess changes in potency. For example, replacing Boc with acetyl may alter cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
